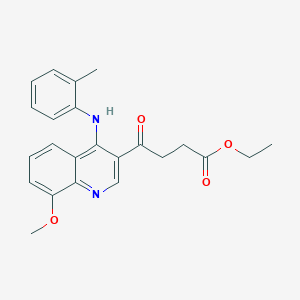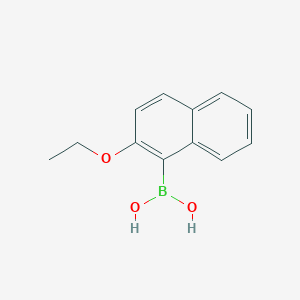
2-Ethoxy-1-naphthaleneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-naphthaleneboronic acid is a biochemical used for proteomics research . It has the molecular formula C12H13BO3 and a molecular weight of 216.04 .
Molecular Structure Analysis
The linear formula of 2-Ethoxy-1-naphthaleneboronic acid is C2H5OC10H6B(OH)2 . The compound consists of a naphthalene ring substituted with an ethoxy group and a boronic acid group .Chemical Reactions Analysis
2-Ethoxy-1-naphthaleneboronic acid is a reactant in Pd-catalyzed Suzuki-Miyaura reactions . Suzuki-Miyaura reactions are a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Ethoxy-1-naphthaleneboronic acid is a solid with a melting point of 102-106 °C (dec.) (lit.) . Its density is 1.2g/cm3, and it has a boiling point of 431.4°C at 760 mmHg .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
2-Ethoxy-1-naphthaleneboronic acid serves as a valuable reagent in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it acts as a boronate ester, participating in the coupling of aryl or vinyl halides with aryl or vinyl boronic acids. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates and natural products .
Fluorescent Probes and Sensors
Researchers have explored the use of 2-Ethoxy-1-naphthaleneboronic acid as a fluorescent probe or sensor. By modifying the boronic acid moiety, it can selectively bind to specific analytes (such as sugars or diols) and exhibit fluorescence changes. This property makes it useful for detecting and quantifying biologically relevant molecules in complex samples .
Organic Synthesis and Medicinal Chemistry
The compound’s boronic acid functionality allows it to participate in diverse organic transformations. Chemists employ it for the construction of complex molecules, such as drug candidates or bioactive compounds. Its naphthalene core also contributes to the structural diversity of synthesized molecules .
Boronic Acid-Based Hydrogels
Hydrogels containing boronic acid units have applications in drug delivery, tissue engineering, and biosensing. Researchers have incorporated 2-Ethoxy-1-naphthaleneboronic acid into hydrogel networks to create responsive materials that swell or contract in response to changes in glucose concentration. These hydrogels hold promise for controlled drug release and glucose monitoring .
Photophysical Studies and Luminescent Materials
The photophysical properties of 2-Ethoxy-1-naphthaleneboronic acid have attracted attention. It exhibits fluorescence emission in the visible range, making it suitable for luminescent materials. Researchers investigate its behavior in different solvents, solid-state matrices, and host-guest systems to understand its excited-state dynamics .
Enantioselective Transformations
In recent years, asymmetric synthesis has gained prominence. 2-Ethoxy-1-naphthaleneboronic acid has been employed in enantioselective rhodium-catalyzed reactions, leading to chiral products. For instance, it participates in the addition of aryl boronic acids to trifluoroacetophenones, affording tertiary trifluoromethyl alcohols with high enantioselectivity .
Safety and Hazards
Orientations Futures
The future directions of 2-Ethoxy-1-naphthaleneboronic acid could involve its use in environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .
Mécanisme D'action
Target of Action
2-Ethoxy-1-naphthaleneboronic acid is a boronic acid derivative that is primarily used as a reactant in the Suzuki-Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki-Miyaura reaction .
Mode of Action
In the Suzuki-Miyaura reaction, 2-Ethoxy-1-naphthaleneboronic acid interacts with the palladium catalyst to form a complex. This complex then undergoes a transmetallation process, where the boron atom in the boronic acid is replaced by a metal atom from the catalyst .
Biochemical Pathways
The Suzuki-Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Result of Action
The result of the action of 2-Ethoxy-1-naphthaleneboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of 2-Ethoxy-1-naphthaleneboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The temperature and pressure of the reaction can also affect the efficiency and selectivity of the reaction .
Propriétés
IUPAC Name |
(2-ethoxynaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVXFWSKXUSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584123 |
Source


|
| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-naphthaleneboronic acid | |
CAS RN |
148345-64-6 |
Source


|
| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
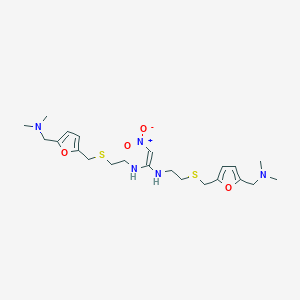


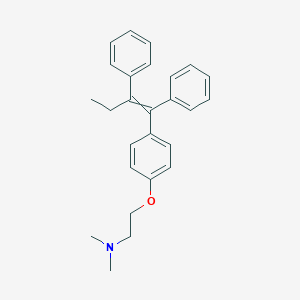
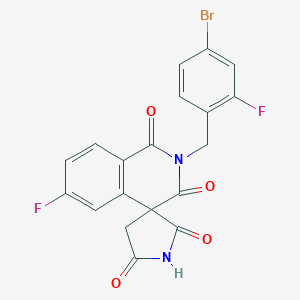
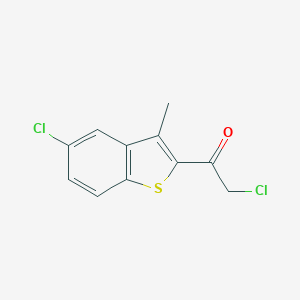
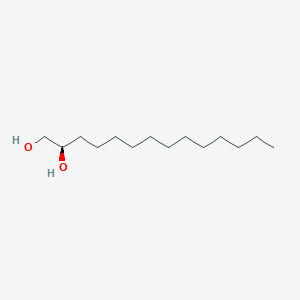
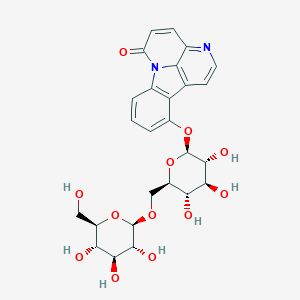
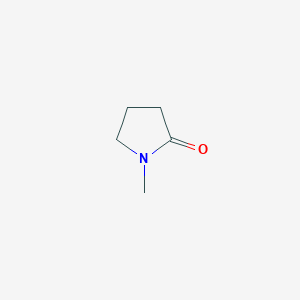
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
